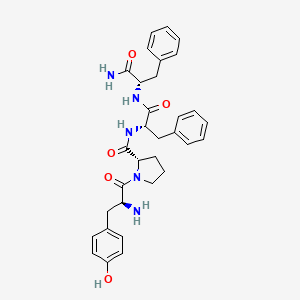

Endomorphin 2

Beschreibung

isolated from bovine brain

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJHWXXXIMEHKW-LJWNLINESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415506 | |

| Record name | Endomorphin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Endomorphin-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

141801-26-5 | |

| Record name | Endomorphin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141801265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endomorphin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAPEPTIDE-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PH5M0466G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Endomorphin-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 131 °C | |

| Record name | Endomorphin-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Endomorphin-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endomorphin-2 (EM-2), a critical endogenous opioid peptide. It details its core amino acid sequence, quantitative pharmacological data, intracellular signaling pathways, and standard experimental protocols for its study.

Core Properties of Endomorphin-2

Endomorphin-2 is an endogenous tetrapeptide that acts as a potent and highly selective agonist for the μ-opioid receptor (MOR)[1][2]. It is predominantly found in the spinal cord and is implicated in the modulation of pain[2].

Amino Acid Sequence: The primary structure of endomorphin-2 is a C-terminally amidated tetrapeptide[1][3][4].

-

Three-Letter Code: Tyr-Pro-Phe-Phe-NH₂

-

One-Letter Code: YPFF-NH₂

Chemical and Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₇N₅O₅ | [3][4] |

| Molecular Weight | 571.67 g/mol | [3][4] |

| CAS Number | 141801-26-5 | [3][4] |

Quantitative Pharmacological Data

Endomorphin-2's high affinity and selectivity for the μ-opioid receptor have been quantified through various in vitro assays. The following tables summarize key binding and functional parameters.

Table 1: Opioid Receptor Binding Affinities (Kᵢ) of Endomorphin-2

The inhibition constant (Kᵢ) indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.

| Receptor Subtype | Kᵢ (nM) | Tissue/Cell Line | Radioligand | Reference |

| μ (mu) | 0.69 | Not Specified | Not Specified | |

| μ (mu) | 1.12 | Rat Brain Membranes | [³H]Endomorphin-2 | [5] |

| δ (delta) | 9233 | Not Specified | Not Specified | |

| κ (kappa) | 5240 | Not Specified | Not Specified | |

| κ₃ (kappa₃) | 20 - 30 | Not Specified | Not Specified | [6][7] |

Table 2: Functional Activity of Endomorphin-2

This table includes pKᵢ values from displacement studies and pIC₅₀ values from functional assays that measure the inhibition of cyclic AMP (cAMP) formation. The pIC₅₀ is the negative logarithm of the IC₅₀, which is the concentration of an inhibitor that reduces a specific biological response by 50%.

| Parameter | Value | Cell Line | Assay | Reference |

| pKᵢ | 7.82 ± 0.11 | CHO-μ | [³H]-Diprenorphine Displacement | [8] |

| pKᵢ | 8.43 ± 0.13 | SH-SY5Y | [³H]-Diprenorphine Displacement | [8] |

| pIC₅₀ | 8.15 ± 0.24 | CHO-μ | Forskolin-Stimulated cAMP Inhibition | [8] |

| pIC₅₀ | 8.11 ± 0.31 | SH-SY5Y | Forskolin-Stimulated cAMP Inhibition | [8] |

Signaling Pathways of Endomorphin-2

Upon binding to the μ-opioid receptor, a G-protein-coupled receptor (GPCR), endomorphin-2 initiates a cascade of intracellular events. The signaling is complex, involving both canonical G-protein pathways and biased signaling through β-arrestin.

Canonical G-Protein Pathway: The μ-opioid receptor primarily couples to inhibitory G-proteins (Gαi/o)[9]. Activation by endomorphin-2 leads to the dissociation of the Gα and Gβγ subunits[10].

-

Gαi/o Subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[5].

-

Gβγ Subunit: Modulates ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs)[10][11]. This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, culminating in an overall inhibitory effect on neuronal activity[2].

Biased Agonism and β-Arrestin Pathway: Recent evidence suggests that endomorphin-2 may act as a biased agonist at the μ-opioid receptor[11][12]. This means it can preferentially activate one signaling pathway over another. Some studies indicate that endomorphin-2 is more efficient at promoting receptor phosphorylation and recruiting β-arrestin than would be predicted from its efficacy in G-protein activation[11][12]. The β-arrestin pathway is critically involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades, potentially contributing to some of the adverse effects of opioids[10][13].

Experimental Protocols

Characterizing the interaction of endomorphin-2 with its receptor involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

This assay quantifies the affinity of endomorphin-2 for opioid receptors by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the inhibition constant (Kᵢ) of endomorphin-2.

-

Materials:

-

Cell membranes from tissue (e.g., rat brain) or cells expressing the target receptor (e.g., CHO-μ cells)[5][6].

-

Radioligand (e.g., [¹²⁵I]Endomorphin-2, [³H]-Diprenorphine)[6][8].

-

Unlabeled endomorphin-2 (competitor).

-

Assay Buffer: 50 mM Potassium Phosphate or Tris-HCl (pH 7.4), 5 mM MgCl₂[6].

-

Wash Buffer: Ice-cold Tris buffer.

-

Glass fiber filters (e.g., Whatman GF/B), presoaked in 0.5% polyethylenimine[6].

-

Scintillation counter or gamma counter.

-

-

Protocol:

-

Prepare serial dilutions of unlabeled endomorphin-2.

-

In assay tubes, combine cell membranes (e.g., 0.06 mg protein/mL), a fixed concentration of radioligand (e.g., 0.2 nM [¹²⁵I]Endomorphin-2), and varying concentrations of unlabeled endomorphin-2[6].

-

Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand, e.g., 1 µM naloxone).

-

Incubate the mixture for 60 minutes at 25°C[6].

-

Terminate the reaction by rapid filtration through the presoaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[6].

-

Measure the radioactivity retained on the filters using a suitable counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of endomorphin-2 to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation[8].

-

This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of endomorphin-2 as an agonist.

-

Materials:

-

Protocol:

-

Prepare serial dilutions of endomorphin-2.

-

Pre-incubate membranes (5-10 µg) with GDP in assay buffer for 20 minutes at 25-30°C to ensure G-proteins are in their inactive state[15][16].

-

Add varying concentrations of endomorphin-2 to the membrane suspension.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Include tubes for basal binding (no agonist) and non-specific binding (excess unlabeled GTPγS).

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer[16].

-

Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (above basal) against the log concentration of endomorphin-2. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ and Eₘₐₓ values[16][17].

-

This assay measures the functional consequence of Gαi/o activation by quantifying the inhibition of cAMP production.

-

Objective: To determine the potency (IC₅₀) of endomorphin-2 in inhibiting adenylyl cyclase.

-

Materials:

-

Protocol:

-

Plate cells in a suitable microplate format (e.g., 384-well) and allow them to adhere[20].

-

Pre-treat the cells with serial dilutions of endomorphin-2 for a short period (e.g., 15 minutes).

-

Stimulate the cells with forskolin to induce cAMP production. The Gαi/o activation by endomorphin-2 will counteract this stimulation[18].

-

Incubate for the time specified by the cAMP detection kit (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions[19].

-

Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of endomorphin-2. Use non-linear regression to determine the IC₅₀ value[8].

-

References

- 1. Endomorphin-2 - Wikipedia [en.wikipedia.org]

- 2. Endomorphin - Wikipedia [en.wikipedia.org]

- 3. cpcscientific.com [cpcscientific.com]

- 4. Endomorphin 2 | C32H37N5O5 | CID 5311081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vitro binding and signaling profile of the novel mu opioid receptor agonist this compound in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endomorphin-1 and endomorphin-2 show differences in their activation of mu opioid receptor-regulated G proteins in supraspinal antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endomorphin-2: a biased agonist at the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]

- 14. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]

- 15. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Endomorphin-2: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Endomorphin-2, a tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH2, stands as a pivotal endogenous ligand for the µ-opioid receptor.[1][2][3] Its discovery in 1997 by Zadina and colleagues marked a significant milestone in opioid research, providing a key to understanding the physiological modulation of pain and other neurological processes.[2][3][4][5] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of endomorphin-2, with a focus on the seminal experimental methodologies and key quantitative data.

Discovery and Initial Characterization

Endomorphin-2, along with endomorphin-1, was first isolated from bovine and human brain tissue.[2][3][6] The research was driven by the search for an endogenous ligand with high affinity and selectivity for the µ-opioid receptor, the primary target of morphine and other clinically significant opioids.[3][5] Unlike previously identified endogenous opioids like enkephalins and dynorphins, which exhibit broader receptor affinities, the endomorphins displayed a remarkable preference for the µ-opioid receptor.[3]

Amino Acid Sequence and Structure

The primary structure of endomorphin-2 was determined to be a C-terminally amidated tetrapeptide with the following sequence:

Tyr-Pro-Phe-Phe-NH₂ [1]

This unique sequence distinguishes it from endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) and is crucial for its high-affinity binding to the µ-opioid receptor.[3]

Quantitative Data: Receptor Binding Affinities

The defining characteristic of endomorphin-2 is its high affinity and selectivity for the µ-opioid receptor. The following table summarizes key binding affinity (Ki) values from various studies.

| Ligand | Receptor Subtype | Ki (nM) | Source |

| Endomorphin-2 | µ-opioid | 0.69 | [3] |

| ~20-30 (kappa3) | [7] | ||

| Endomorphin-1 | µ-opioid | 0.36 | [3] |

| DAMGO | µ-opioid | - | - |

| DPDPE | δ-opioid | - | - |

| U-69,593 | κ-opioid | - | - |

Note: Ki values can vary between studies due to different experimental conditions, such as tissue preparation and radioligand used.

Experimental Protocols

The isolation and characterization of endomorphin-2 involved a multi-step process combining tissue extraction, chromatographic separation, and sensitive detection methods.

Tissue Extraction from Bovine Brain

The initial isolation of endomorphin-2 was achieved from large quantities of bovine brain tissue. While the original publication by Zadina et al. in Nature provides a high-level overview, subsequent publications and general neuropeptide extraction protocols offer insight into the likely methodology.

Protocol:

-

Homogenization: Bovine brain tissue is homogenized in an acidic extraction buffer (e.g., 0.2 M perchloric acid) to precipitate proteins and prevent enzymatic degradation of the peptides.[8]

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet the precipitated proteins and cellular debris.

-

Supernatant Collection: The supernatant, containing the peptide fraction, is carefully collected.

-

Solid-Phase Extraction (SPE): The acidic supernatant is passed through a C18 solid-phase extraction column. The column is washed with a low concentration of organic solvent (e.g., 5% acetonitrile in water with 0.1% trifluoroacetic acid) to remove salts and hydrophilic contaminants. The peptides are then eluted with a higher concentration of organic solvent (e.g., 60% acetonitrile in water with 0.1% trifluoroacetic acid).

-

Lyophilization: The eluted peptide fraction is lyophilized to remove the solvent and concentrate the peptides.

High-Performance Liquid Chromatography (HPLC) Purification

The crude peptide extract is subjected to multiple rounds of reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.

Protocol:

-

Initial Separation (Wide Pore C18 Column): The lyophilized extract is reconstituted in a suitable buffer (e.g., 0.1% TFA in water) and injected onto a wide-pore C18 RP-HPLC column. A shallow gradient of increasing acetonitrile concentration is used to separate the peptides based on their hydrophobicity.

-

Fraction Collection: Fractions are collected at regular intervals throughout the chromatographic run.

-

Radioimmunoassay (RIA) Screening: Each fraction is screened for endomorphin-2-like immunoreactivity using a specific radioimmunoassay (see section 3.3).

-

Secondary and Tertiary Purification: Fractions showing high immunoreactivity are pooled and subjected to further rounds of purification on different RP-HPLC columns (e.g., C8, phenyl) and/or with different ion-pairing agents (e.g., heptafluorobutyric acid) to achieve final purity.

Radioimmunoassay (RIA)

RIA is a highly sensitive technique used to detect and quantify endomorphin-2 during the purification process and in biological samples.

Protocol:

-

Antibody Coating: Microtiter plates are coated with a capture antibody specific to endomorphin-2.

-

Competitive Binding: A known amount of radiolabeled endomorphin-2 (e.g., ¹²⁵I-endomorphin-2) is mixed with the unknown sample or a standard concentration of unlabeled endomorphin-2. This mixture is then added to the antibody-coated wells. The unlabeled endomorphin-2 in the sample competes with the radiolabeled endomorphin-2 for binding to the limited number of antibody sites.

-

Incubation and Washing: The plates are incubated to allow the binding to reach equilibrium. The wells are then washed to remove any unbound peptide.

-

Detection: The amount of radioactivity in each well is measured using a gamma counter.

-

Standard Curve and Quantification: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentration of endomorphin-2 in the unknown samples is then determined by interpolating their radioactivity values on the standard curve.

Receptor Binding Assay

To determine the affinity of endomorphin-2 for opioid receptors, competitive binding assays are performed using cell membranes expressing the receptor of interest.

Protocol:

-

Membrane Preparation: Cell membranes from tissues or cell lines expressing the µ-opioid receptor (e.g., rat brain, CHO cells transfected with the µ-opioid receptor gene) are prepared by homogenization and centrifugation.

-

Assay Buffer: A binding buffer containing ions and other components to mimic the physiological environment is prepared (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of unlabeled endomorphin-2.

-

Incubation and Filtration: The incubation is carried out at a specific temperature and for a set duration (e.g., 25°C for 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of endomorphin-2 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine the efficacy of endomorphin-2 as an agonist at the µ-opioid receptor.

This assay measures the activation of G-proteins, the first step in the signaling cascade following receptor activation.

Protocol:

-

Membrane Preparation: Cell membranes expressing the µ-opioid receptor are prepared as described in the receptor binding assay.

-

Assay Buffer: A buffer containing GDP and [³⁵S]GTPγS is prepared.

-

Agonist Stimulation: The membranes are incubated with varying concentrations of endomorphin-2 in the presence of GDP and [³⁵S]GTPγS. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

-

Incubation and Filtration: The reaction is incubated and then terminated by rapid filtration.

-

Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of endomorphin-2 that produces 50% of the maximal stimulation (EC₅₀) and the maximal effect (Emax) are determined.

This assay measures a downstream effect of µ-opioid receptor activation, the inhibition of adenylyl cyclase activity.

Protocol:

-

Cell Culture: Whole cells expressing the µ-opioid receptor are used.

-

Forskolin Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to increase intracellular cyclic AMP (cAMP) levels.

-

Agonist Treatment: The cells are co-incubated with forskolin and varying concentrations of endomorphin-2.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or RIA for cAMP).

-

Data Analysis: The concentration of endomorphin-2 that inhibits 50% of the forskolin-stimulated cAMP accumulation (IC₅₀) is determined.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Endomorphin-2 Isolation and Characterization

Caption: Workflow for the isolation and characterization of endomorphin-2.

Endomorphin-2 Signaling Pathway via the µ-Opioid Receptor

Caption: Simplified signaling cascade of endomorphin-2 via the µ-opioid receptor.

Conclusion

The discovery and isolation of endomorphin-2 have profoundly impacted our understanding of the endogenous opioid system. Its high affinity and selectivity for the µ-opioid receptor make it a valuable tool for research and a potential lead for the development of novel analgesics with improved side-effect profiles. The experimental methodologies detailed herein provide a foundation for the continued investigation of endomorphin-2 and the broader field of neuropeptide research. The elucidation of its signaling pathways continues to offer insights into the complex mechanisms of pain modulation and other physiological processes regulated by the µ-opioid receptor.

References

- 1. Endomorphin 1 and Endomorphin 2 Suppress in vitro Antibody Formation at Ultra-low Concentrations: Anti-Peptide Antibodies But Not Opioid Antagonists Block the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and distribution of endomorphins in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A potent and selective endogenous agonist for the mu-opiate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [(35)S]GTPgammaS binding stimulated by endomorphin-2 and morphiceptin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurobiology of Endomorphins - James Zadina [grantome.com]

- 6. Isolation of relatively large amounts of endomorphin-1 and endomorphin-2 from human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

Endomorphin-2 in the Central Nervous System: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endomorphin-2 (EM-2), an endogenous tetrapeptide (Tyr-Pro-Phe-Phe-NH2), is a highly selective and potent agonist for the μ-opioid receptor (MOR) within the central nervous system (CNS).[1][2] Its actions are primarily inhibitory, leading to profound analgesia and modulation of various neurological functions. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the effects of endomorphin-2 in the CNS. It details the receptor binding, downstream signaling cascades, and the resulting physiological effects on neuronal activity and neurotransmitter release. This document synthesizes key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Receptor Binding and Affinity

Endomorphin-2 exhibits a high affinity and remarkable selectivity for the μ-opioid receptor.[1][2][3] This interaction is the initial and critical step in its mechanism of action. The binding characteristics of EM-2 to the MOR have been quantified in various experimental settings.

| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |

| Kd | 1.12 nM | Rat brain membranes | [3H]Endomorphin-2 | [4] |

| Kd | 1.77 nM | Wild-type mouse brain membranes | [3H]Endomorphin-2 | [5] |

| Bmax | 114.8 fmol/mg protein | Rat brain membranes | [3H]Endomorphin-2 | [4] |

| Bmax | 63.33 fmol/mg protein | Wild-type mouse brain membranes | [3H]Endomorphin-2 | [5] |

| pKi | 7.82 ± 0.11 | CHO-μ cells | [3H]-diprenorphine | [6] |

| pKi | 8.43 ± 0.13 | SH-SY5Y cells | [3H]-diprenorphine | [6] |

| Ki | 20-30 nM | Not Specified | Not Specified | [2] |

Intracellular Signaling Pathways

Upon binding to the μ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily, endomorphin-2 initiates a cascade of intracellular signaling events. These pathways are primarily mediated by the activation of inhibitory G-proteins (Gαi/o).[7][8]

G-Protein Coupling and Downstream Effectors

The binding of endomorphin-2 to the MOR induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. The Gαi/o subunit dissociates from the Gβγ dimer and proceeds to modulate the activity of several key intracellular effectors.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[5] This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6]

-

Modulation of Ion Channels:

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of K+ ions.[9][10] This results in hyperpolarization of the neuronal membrane.[9][11]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Primarily through the action of the Gβγ subunit, endomorphin-2 inhibits high-threshold voltage-gated Ca2+ channels (N-type, P/Q-type).[7][12] This reduces calcium influx into the neuron.

-

Biased Agonism

Recent evidence suggests that endomorphin-2 may act as a biased agonist at the μ-opioid receptor.[13][14] This means that it can preferentially activate certain downstream signaling pathways over others. Specifically, endomorphin-2 has been shown to be more efficient at recruiting β-arrestin to the receptor compared to its efficacy for G-protein activation.[13][14] This biased signaling can have significant implications for the therapeutic profile of EM-2 and its analogs, as the recruitment of β-arrestin is often associated with receptor desensitization, internalization, and certain side effects.[14]

References

- 1. Endomorphin-2 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Binding of endomorphin-2 to mu-opioid receptors in experimental mouse mammary adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro binding and signaling profile of the novel mu opioid receptor agonist endomorphin 2 in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endomorphins inhibit high-threshold Ca2+ channel currents in rodent NG108-15 cells overexpressing mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential mechanism of G-protein activation induced by endogenous mu-opioid peptides, endomorphin and beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effects of endomorphin-2 on excitatory synaptic transmission and the neuronal excitability of sacral parasympathetic preganglionic neurons in young rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spinal G-Protein-Gated Potassium Channels Contribute in a Dose-Dependent Manner to the Analgesic Effect of μ- and δ- But Not κ-Opioids | Journal of Neuroscience [jneurosci.org]

- 11. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ca2+ channel inhibition by endomorphins via the cloned mu-opioid receptor expressed in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Endomorphin-2: a biased agonist at the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Endomorphin 2 endogenous role in pain perception

An In-depth Technical Guide on the Endogenous Role of Endomorphin-2 in Pain Perception

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endomorphin-2 (EM-2), a tetrapeptide (Tyr-Pro-Phe-Phe-NH2), is a highly selective and potent endogenous agonist for the µ-opioid receptor (MOR).[1] Its strategic localization within primary sensory afferents and the spinal dorsal horn positions it as a critical modulator of nociceptive signaling.[2][3] EM-2 exerts powerful analgesic effects across various pain modalities, including inflammatory and neuropathic pain, primarily by activating pre- and postsynaptic µ-opioid receptors.[4][5] This activation leads to the inhibition of excitatory neurotransmitter release, such as Substance P, and hyperpolarization of second-order neurons, effectively dampening the transmission of pain signals.[6][7] While its therapeutic potential is significant, the native peptide's metabolic instability presents a challenge, driving research into more stable, potent analogs. This document provides a comprehensive overview of the endogenous role of EM-2 in pain perception, detailing its receptor pharmacology, mechanisms of action, analgesic efficacy in preclinical models, and the experimental protocols used for its study.

Receptor Binding Profile and Selectivity

Endomorphin-2 is distinguished by its exceptional affinity and selectivity for the µ-opioid receptor (MOR) over delta (DOR) and kappa (KOR) opioid receptors. This selectivity is fundamental to its specific role in pain modulation and differentiates it from other endogenous opioid peptides like enkephalins and dynorphins.[8][9] Quantitative binding assays have consistently demonstrated its potent interaction with MOR.

| Table 1: Receptor Binding Affinity (Ki) of Endomorphin-2 | | :--- | :--- | :--- | | Receptor Subtype | Binding Affinity (Ki) | Reference | | µ-Opioid Receptor (MOR) | 1.33 nM - 8.23 nM |[10] | | µ-Opioid Receptor (MOR) | 3.24 nM |[10] | | Kappa₃ (κ₃) Binding Sites | 20 - 30 nM |[11][12] | | Delta (δ) Opioid Receptor | > 500 nM |[11] | | Kappa₁ (κ₁) Opioid Receptor | > 500 nM |[11] |

Ki values represent the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower Ki value indicates higher binding affinity.

Mechanism of Action in Nociceptive Modulation

Endomorphin-2 modulates pain primarily at the spinal level through its action on µ-opioid receptors located on both presynaptic and postsynaptic membranes of neurons in the pain pathway.[4]

Cellular Signaling Pathway

Upon binding to the MOR, a G-protein coupled receptor (GPCR), EM-2 initiates a cascade of intracellular events characteristic of Gi/Go protein activation.[13] This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[14] The cumulative effect is a decrease in neuronal excitability and a reduction in neurotransmitter release.[7]

Caption: Endomorphin-2 signaling cascade via the µ-opioid receptor.

Presynaptic and Postsynaptic Inhibition

Endomorphin-2 is found within primary sensory afferent fibers, often co-localized with nociceptive neurotransmitters like Substance P (SP) and calcitonin gene-related peptide (CGRP).[2][7]

-

Presynaptic Inhibition : EM-2 acts on presynaptic MORs on the terminals of primary afferent neurons in the spinal dorsal horn. This activation inhibits the influx of calcium, which is essential for vesicular release of excitatory neurotransmitters like SP and glutamate.[3][6] By suppressing the release of these key pain transmitters, EM-2 effectively reduces the signal transmission from first-order to second-order neurons.[6]

-

Postsynaptic Inhibition : On postsynaptic neurons in the dorsal horn, EM-2 binding to MORs activates GIRK channels, leading to an efflux of potassium ions.[7] This causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach its firing threshold and propagate the pain signal to higher brain centers.[5]

Caption: Presynaptic inhibition of nociceptive signals by Endomorphin-2.

Analgesic Efficacy in Preclinical Pain Models

The antinociceptive properties of EM-2 have been extensively documented in various animal models of acute, inflammatory, and neuropathic pain.[4][9] Its efficacy, however, can be compromised in certain conditions like diabetic neuropathic pain, potentially due to a reduction in MOR expression.[4]

| Table 2: Analgesic Effects of Endomorphin-2 in Preclinical Models | | :--- | :--- | :--- | :--- | :--- | :--- | | Pain Model | Species | Administration | Dose / ED₅₀ | Effect Measured | Reference | | Inflammatory Pain (CFA) | Rat | Intrathecal (i.t.) | 20 µg (most potent dose) | Attenuated mechanical allodynia & thermal hyperalgesia |[4] | | Diabetic Neuropathic Pain (DNP) | Rat | Intrathecal (i.t.) | 50 µg (most potent dose) | Dose-dependent analgesia (impaired vs. CFA model) |[4] | | Neuropathic Pain (SNI) | Mouse | Intracerebroventricular (i.c.v.) | 10 nmol | Increased paw withdrawal threshold |[15][16] | | Acute Nociceptive Pain | Mouse | Intracerebroventricular (i.c.v.) | ED₅₀ = 30 µg (tail-flick) | Increased tail-flick latency |[17] | | Acute Nociceptive Pain | Mouse | Intracerebroventricular (i.c.v.) | ED₅₀ = 0.5 µg (jump test) | Increased jump threshold |[17] |

Abbreviations: CFA - Complete Freund's Adjuvant; DNP - Diabetic Neuropathic Pain; SNI - Spared Nerve Injury.

Comparative Potency

In models of neuropathic pain, centrally administered EM-2 has demonstrated greater efficacy than morphine at equimolar doses.[15]

| Table 3: Comparative Analgesic Potency in the SNI Neuropathic Pain Model (Mouse) | | :--- | :--- | :--- | :--- | | Compound | Administration | Dose | Peak Paw Withdrawal Threshold (g) | Reference | | Endomorphin-2 | Intracerebroventricular | 10 nmol | 0.87 ± 0.33 g |[15] | | Endomorphin-1 | Intracerebroventricular | 10 nmol | 0.92 ± 0.36 g |[15] | | Morphine | Intracerebroventricular | 10 nmol | 0.46 ± 0.20 g |[15] |

Experimental Protocols for Studying Endomorphin-2

Investigating the analgesic properties of EM-2 involves standardized animal models and behavioral assays.

Animal Models of Pain

-

Inflammatory Pain (Complete Freund's Adjuvant - CFA) Model :

-

Induction : A subcutaneous injection of CFA (typically 50-100 µl) is made into the plantar surface of one hind paw of a rat or mouse.[5]

-

Pathology : This induces a localized, persistent inflammatory response characterized by edema, thermal hyperalgesia, and mechanical allodynia, typically developing over 24-72 hours.[4][5]

-

Use : This model is used to study the effects of analgesics on persistent inflammatory pain states.[6]

-

-

Neuropathic Pain (Spared Nerve Injury - SNI) Model :

-

Induction : Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed in one leg of a mouse or rat.[15][16]

-

The common peroneal and tibial nerves are tightly ligated and sectioned, leaving the sural nerve intact.[15][16]

-

Pathology : This procedure results in the development of long-lasting mechanical allodynia in the paw region innervated by the intact sural nerve.[15]

-

Use : This model is highly reproducible and mimics features of clinical neuropathic pain, making it ideal for testing novel analgesics.[16]

-

Drug Administration

-

Intrathecal (i.t.) Injection : A fine needle is inserted between the lumbar vertebrae (L5/L6) into the subarachnoid space to deliver the compound directly to the spinal cord. This route is used to investigate the spinal mechanisms of action.[4]

-

Intracerebroventricular (i.c.v.) Injection : A cannula is surgically implanted into a cerebral ventricle, allowing for the direct administration of substances to the brain to study supraspinal effects.[15]

Behavioral Assays

-

Mechanical Allodynia (von Frey Test) : Calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the animal's paw. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined. A lower threshold indicates increased sensitivity (allodynia).[15]

-

Thermal Hyperalgesia (Hargreaves Test) : A radiant heat source is focused on the plantar surface of the paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is measured. A shorter latency indicates increased sensitivity to heat (hyperalgesia).[4]

-

Nociceptive Pain (Tail-Flick Test) : A portion of the animal's tail is exposed to a radiant heat source. The latency to flick the tail away from the heat is measured as an index of the spinal nociceptive reflex.[18]

Caption: General experimental workflow for assessing EM-2 analgesia.

Conclusion and Future Directions

Endomorphin-2 is a pivotal endogenous peptide in the modulation of pain, acting as a highly selective agonist at the µ-opioid receptor to produce potent analgesia. Its mechanism of action, centered on the pre- and postsynaptic inhibition of nociceptive transmission in the spinal cord, is well-characterized. Preclinical studies robustly support its efficacy in a range of pain models, often exceeding that of morphine. The primary obstacle to its clinical development is its rapid degradation in vivo.[17][19] Therefore, a major focus for drug development professionals is the engineering of metabolically stable EM-2 analogs that retain high potency and selectivity for the MOR while minimizing the side effects associated with traditional opioids, such as respiratory depression and the development of tolerance.[9][14] The study of endomorphin-2 continues to provide a valuable blueprint for designing the next generation of powerful and safer opioid analgesics.

References

- 1. Endomorphin-2 - Wikipedia [en.wikipedia.org]

- 2. Endomorphin-2 is an endogenous opioid in primary sensory afferent fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Endomorphin-2 Inhibition of Substance P Signaling within Lamina I of the Spinal Cord Is Impaired in Diabetic Neuropathic Pain Rats [frontiersin.org]

- 5. Effects of transgene-mediated endomorphin-2 in inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antinociceptive effects of endomorphin-2: suppression of substance P release in the inflammatory pain model rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Endomorphins: Promising Endogenous Opioid Peptides for the Development of Novel Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. endomorphin-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Endomorphin-1 and endomorphin-2 show differences in their activation of mu opioid receptor-regulated G proteins in supraspinal antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]

- 15. Antiallodynic Effects of Endomorphin-1 and Endomorphin-2 in the Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2024.sci-hub.st [2024.sci-hub.st]

- 17. Modulation of endomorphin-2-induced analgesia by dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Endogenous endomorphin-2 contributes to spinal ĸ-opioid antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Endomorphin-1 and endomorphin-2: pharmacology of the selective endogenous mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endomorphin System: A Technical Guide to its Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endomorphin system represents a pivotal endogenous opioid signaling pathway with profound implications for pain management, stress modulation, and cardiovascular homeostasis. This technical guide provides an in-depth exploration of the physiological functions of endomorphin-1 (EM-1) and endomorphin-2 (EM-2), the endogenous peptide ligands that exhibit the highest known affinity and selectivity for the µ-opioid receptor (MOR).[1][2][3] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological processes.

Endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) and Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) are tetrapeptides that, despite lacking the typical N-terminal Tyr-Gly-Gly-Phe motif of other opioid families, act as potent agonists at the MOR.[4] Their distinct anatomical distribution within the central and peripheral nervous systems underpins their diverse physiological roles, which are the central focus of this guide.

Core Physiological Functions

The activation of the µ-opioid receptor by endomorphins initiates a cascade of intracellular events with significant physiological consequences. The primary functions of the endomorphin system include potent analgesia, modulation of the cardiovascular system, and regulation of the neuroendocrine stress response.

Analgesia

Endomorphins are powerful endogenous analgesics, mediating their effects through the activation of µ-opioid receptors in key pain-processing regions of the central nervous system, including the periaqueductal gray, rostral ventrolateral medulla, and the dorsal horn of the spinal cord.[2][5]

| Peptide | Animal Model | Test | Dose | Route of Administration | Latency (seconds) | Reference |

| Endomorphin-2 | Rat | Tail-flick | 8 mcg | Intracerebroventricular (icv) | 1.7 (increase from baseline) | [6] |

| Endomorphin-2 | Rat | Tail-flick | 16 mcg | Intracerebroventricular (icv) | 3.6 (increase from baseline) | [6] |

| Endomorphin-2 | Rat | Tail-flick | 32 mcg | Intracerebroventricular (icv) | 8.9 (increase from baseline) | [6] |

| Morphine | Mouse | Hot plate (52°C) | 10 mg/kg | Intraperitoneal (i.p.) | Significant increase vs. vehicle | [7] |

This method assesses the analgesic effects of compounds by measuring the latency of a thermal pain response in rodents.[8]

-

Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, controlled level (e.g., 52°C or 55°C).[7][9] A transparent cylinder is placed on the surface to confine the animal.

-

Procedure:

-

Acclimatize the animal (mouse or rat) to the testing room for at least 30 minutes prior to the experiment.

-

Determine a baseline latency by placing the animal on the hot plate and starting a timer.

-

Observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping.[8]

-

Stop the timer upon the first clear sign of a nociceptive response and record the latency.

-

A cut-off time (e.g., 30 or 60 seconds) must be established to prevent tissue damage.[10] If the animal does not respond within this time, it should be removed, and the latency recorded as the cut-off time.

-

Administer the test compound (e.g., endomorphin or morphine) via the desired route (e.g., intracerebroventricular or intraperitoneal).

-

At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.[9]

-

-

Data Analysis: An increase in the response latency compared to baseline or a vehicle-treated control group indicates an analgesic effect. The percentage of maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[10]

The tail-flick test is another common method to assess spinal analgesia by measuring the latency to withdraw the tail from a noxious thermal stimulus.[11][12]

-

Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.[11]

-

Procedure:

-

Gently restrain the animal (rat or mouse) with its tail exposed.

-

Position the tail over the light source.

-

Activate the light source, which starts a timer.

-

The latency to a brisk flick of the tail away from the heat source is automatically recorded.

-

A cut-off time (typically 10-15 seconds) is preset to prevent tissue damage.[13]

-

Establish a baseline latency for each animal.

-

Administer the test compound and measure the tail-flick latency at various time points post-administration.

-

-

Data Analysis: An increase in tail-flick latency indicates an antinociceptive effect. Data is often presented as the raw latency in seconds or as %MPE.[14]

Cardiovascular Regulation

Endomorphins exert significant effects on the cardiovascular system, primarily through central and peripheral µ-opioid receptors. These effects can include changes in blood pressure and heart rate.

| Peptide | Animal Model | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Reference |

| Endomorphin-1 | Rat | 1-30 nmol/kg | Intravenous (i.v.) | Dose-dependent decrease | [15] |

| Endomorphin-2 | Rat | 1-30 nmol/kg | Intravenous (i.v.) | Dose-dependent decrease | [15] |

| Endomorphin-2 | Rat (SHR) | 8 mcg | Intracerebroventricular (icv) | -2.667 kPa | [6] |

| Endomorphin-2 | Rat (SHR) | 16 mcg | Intracerebroventricular (icv) | -4.0 kPa | [6] |

| Endomorphin-2 | Rat (SHR) | 32 mcg | Intracerebroventricular (icv) | -6.534 kPa | [6] |

| [d-Ala(2)]-Endomorphin 2 (TAPP) | Rat | 1.2 mg/kg | Intravenous (i.v.) | -6% from baseline | [16] |

Direct measurement of arterial blood pressure in conscious, freely moving rats provides the most accurate assessment of cardiovascular responses to endomorphins.[17][18]

-

Surgical Preparation:

-

Anesthetize the rat with an appropriate anesthetic agent.

-

Implant a catheter into the carotid artery or femoral artery.

-

Exteriorize the catheter at the back of the neck.

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Blood Pressure Measurement:

-

Connect the exteriorized catheter to a pressure transducer.

-

Allow the animal to acclimate to the recording chamber.

-

Record baseline mean arterial pressure (MAP), systolic and diastolic pressure, and heart rate.

-

Administer the endomorphin analog via the desired route (e.g., intravenous or intracerebroventricular).

-

Continuously record cardiovascular parameters for a defined period post-administration.

-

-

Data Analysis: Compare the post-administration cardiovascular parameters to the baseline values to determine the effect of the endomorphin.

Stress Response Modulation

The endomorphin system plays a crucial role in modulating the body's response to stress. Endorphins are released during stressful events and can influence the hypothalamic-pituitary-adrenal (HPA) axis, a key neuroendocrine system involved in the stress response.

Currently, specific quantitative data tables for endomorphin's direct effect on corticosterone levels from the provided search results are limited. However, studies indicate that µ-opioid receptor knockout mice exhibit reduced corticosterone responses to stress.

Measurement of plasma corticosterone, the primary stress hormone in rodents, is a standard method to assess HPA axis activity. The Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique for this purpose.[19][20][21][22][23]

-

Sample Collection:

-

Subject animals to a stressor (e.g., forced swim, restraint).

-

Collect blood samples at a specified time point following the stressor.

-

Centrifuge the blood to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

ELISA Procedure (Competitive Assay):

-

Prepare corticosterone standards of known concentrations.

-

Pipette standards and plasma samples into wells of a microplate pre-coated with an anti-corticosterone antibody.

-

Add an enzyme-conjugated corticosterone solution to each well. This will compete with the corticosterone in the samples/standards for binding to the antibody.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound corticosterone and enzyme conjugate.

-

Add a substrate that will react with the bound enzyme to produce a color change.

-

Read the absorbance of each well using a microplate reader.

-

-

Data Analysis: The intensity of the color is inversely proportional to the concentration of corticosterone in the sample. A standard curve is generated from the absorbance readings of the standards, and the corticosterone concentration in the samples is determined by interpolating from this curve.

Molecular Mechanisms and Signaling Pathways

Endomorphins exert their physiological effects by binding to and activating the µ-opioid receptor, a G-protein coupled receptor (GPCR).

Mu-Opioid Receptor Binding

The high affinity and selectivity of endomorphins for the µ-opioid receptor are fundamental to their potent physiological effects.

| Ligand | Receptor | Preparation | Radioligand | Ki (nM) | pKi | Reference |

| Endomorphin-1 | µ-opioid | CHO cells | [³H]-Diprenorphine | - | 8.02 | [24] |

| Endomorphin-2 | µ-opioid | CHO cells | [³H]-Diprenorphine | - | 7.82 | [24] |

| Endomorphin-1 | µ-opioid | SH-SY5Y cells | [³H]-Diprenorphine | - | 8.54 | [24] |

| Endomorphin-2 | µ-opioid | SH-SY5Y cells | [³H]-Diprenorphine | - | 8.43 | [24] |

| Endomorphin-2 | µ-opioid | Wild-type mouse brain | [³H]-Endomorphin-2 | 1.77 (Kd) | - | [4] |

This assay is used to determine the affinity (Ki) of an unlabeled ligand (e.g., endomorphin) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding.[25][26][27]

-

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

A radiolabeled ligand with high affinity for the µ-opioid receptor (e.g., [³H]-diprenorphine).[24]

-

Unlabeled endomorphin-1 or endomorphin-2.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled endomorphin.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled endomorphin concentration.

-

Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mu-Opioid Receptor Signaling Pathway

Upon binding of an endomorphin, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

Additional Physiological Roles and Methodologies

Gastrointestinal Motility

Endomorphins can influence gastrointestinal transit, primarily by acting on µ-opioid receptors in the enteric nervous system.

-

Procedure:

-

Fast animals overnight but allow access to water.

-

Administer the test compound (endomorphin or control).

-

After a set time, administer a non-absorbable marker (e.g., charcoal meal) orally.

-

After a further defined period, euthanize the animal and carefully dissect the gastrointestinal tract.

-

Measure the distance traveled by the charcoal meal from the pylorus to the cecum.

-

-

Data Analysis: A decrease in the distance traveled by the charcoal meal in the endomorphin-treated group compared to the control group indicates an inhibition of gastrointestinal transit.

Immunohistochemistry for Endomorphin Localization

Immunohistochemistry is a valuable technique to visualize the distribution of endomorphins within the central nervous system.[1][2][3][28][29]

-

Tissue Preparation:

-

Perfuse the rat with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the spinal cord and post-fix it in the same fixative.

-

Cryoprotect the tissue in a sucrose solution.

-

Section the spinal cord using a cryostat.

-

-

Immunostaining:

-

Block non-specific binding sites on the tissue sections.

-

Incubate the sections with a primary antibody specific for endomorphin-2.[1][2]

-

Wash the sections to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Visualization:

-

Examine the sections under a fluorescence microscope.

-

Capture images to document the localization of endomorphin-2 immunoreactivity within the different laminae of the spinal cord.

-

Conclusion

The endomorphin system, through its highly selective interaction with the µ-opioid receptor, plays a critical role in a multitude of physiological processes. Its potent analgesic properties, coupled with its influence on cardiovascular function and the stress response, make it a compelling target for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the key physiological functions of endomorphins, supported by quantitative data and detailed experimental protocols. The continued investigation of this system holds significant promise for advancing our understanding of endogenous pain control and for the rational design of next-generation analgesics with improved side-effect profiles.

References

- 1. Localization of endomorphin-2-like immunoreactivity in the rat medulla and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunofluorescent identification of endomorphin-2-containing nerve fibers and terminals in the rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunohistochemical localization of endomorphin-1 and endomorphin-2 in immune cells and spinal cord in a model of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endomorphin-1 and endomorphin-2, endogenous ligands for the mu-opioid receptor, inhibit electrical activity of rat rostral ventrolateral medulla neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of endomorphin-2 on arterial blood pressure and pain threshold in spontaneously hypertensive rats and modification of these effects by beta-funaltrexamine and nor-binaltorphimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Hot plate test - Wikipedia [en.wikipedia.org]

- 9. jcdr.net [jcdr.net]

- 10. pubcompare.ai [pubcompare.ai]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Tail flick test - Wikipedia [en.wikipedia.org]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. Endomorphin 1 and 2, endogenous mu-opioid agonists, decrease systemic arterial pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An endomorphine analog ([d-Ala(2)]-Endomorphin 2, TAPP) lowers blood pressure and enhances tissue nitric oxide in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. A simple versatile method for measuring tail cuff systolic blood pressure in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. arborassays.com [arborassays.com]

- 20. zellx.de [zellx.de]

- 21. assets.fishersci.com [assets.fishersci.com]

- 22. food.r-biopharm.com [food.r-biopharm.com]

- 23. medimabs.com [medimabs.com]

- 24. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat [frontiersin.org]

- 29. The ontogeny of endomorphin-1- and endomorphin-2-like immunoreactivity in rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Distribution of Endomorphin-2 in the Peripheral Nervous system

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endomorphin-2 (EM-2), an endogenous tetrapeptide (Tyr-Pro-Phe-Phe-NH2), is a highly selective and potent agonist for the μ-opioid receptor (MOR).[1][2] Its distribution throughout the peripheral nervous system (PNS) is of significant interest for its role in pain modulation and other physiological processes, making it a key target for novel analgesic drug development.[3][4] This document provides a comprehensive overview of the localization, quantification, and functional pathways of EM-2 in the PNS, compiled from peer-reviewed literature. It details the experimental protocols used for its detection and presents quantitative data in a structured format. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The endomorphins, including Endomorphin-2, are considered to be the primary endogenous ligands for the μ-opioid receptor, the principal target of morphine and other opioid analgesics.[1][5] Unlike Endomorphin-1, which is more abundant in the brain, EM-2 is predominantly localized in the spinal cord and the peripheral nervous system.[1][2] This distinct distribution highlights its crucial role in modulating sensory information, particularly nociception, at the peripheral and spinal levels.[6][7] Understanding the precise location and concentration of EM-2 in peripheral neurons is fundamental for developing targeted therapies that can harness its potent analgesic properties while potentially mitigating the central side effects associated with traditional opioids.

Localization of Endomorphin-2 in the Peripheral Nervous System

Immunohistochemical and other neuroanatomical studies have revealed a specific and functionally relevant distribution of Endomorphin-2 in various components of the PNS.

Sensory Ganglia

Dorsal Root Ganglia (DRG): Endomorphin-2-like immunoreactivity is prominently found in the cell bodies of primary sensory neurons located in the DRG.[8][9] Studies in rats have shown that EM-2 is expressed in a subset of small to medium-sized DRG neurons.[10][11] These neurons are typically associated with the transmission of nociceptive signals.[10] The fibers originating from these EM-2-positive DRG neurons project to the superficial laminae (I and II) of the spinal cord's dorsal horn, a critical area for pain processing.[6][10][12] Disruption of these primary afferent fibers through dorsal rhizotomy or capsaicin treatment leads to a significant reduction of EM-2 immunoreactivity in the dorsal horn, confirming its origin in the DRG.[6]

Trigeminal Ganglia: Similar to the DRG, the trigeminal ganglia, which convey sensory information from the face and head, also contain neurons expressing EM-2.[6] The central projections of these neurons terminate in the spinal trigeminal nucleus, where EM-2 is involved in modulating orofacial pain.[6]

Nodose-Petrosal Ganglion Complex (NPG): EM-2 is also expressed in neurons of the nodose-petrosal ganglion complex, which contains the cell bodies of visceral sensory neurons involved in cardiovascular control.[8][9] This localization suggests a role for EM-2 in modulating autonomic sensory pathways.[9]

Autonomic Nervous System

Parasympathetic Nervous System: EM-2-immunoreactive terminals have been identified in the sacral parasympathetic nucleus (SPN) of the spinal cord, where they form synapses with μ-opioid receptor-expressing parasympathetic preganglionic neurons.[13][14] These neurons are crucial for regulating pelvic organ functions, such as micturition.[13][14] This suggests that EM-2, originating from primary afferents, can modulate the parasympathetic outflow to these organs.[13]

Sympathetic Nervous System: Functionally, endomorphins have been shown to inhibit the release of norepinephrine from sympathetic vascular nerves.[15] This action, which can lead to hypotension, indicates that EM-2 likely plays a modulatory role at the interface between sensory and sympathetic pathways, although the precise anatomical localization of EM-2 within sympathetic ganglia is less characterized than in sensory ganglia.[9][15]

Peripheral Nerve Fibers and Tissues

EM-2-immunoreactive nerve fibers, originating from the DRG, are present in peripheral nerves and extend to various peripheral tissues.[6] The peptide is co-localized with other key neuropeptides involved in nociception, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), within the same dense-core vesicles in the axon terminals of these primary afferent fibers.[6][16] This co-localization allows for a complex interplay in the modulation of pain signals at the first-order synapse.[7] Endomorphins have also been detected in immune cells and synovial tissue, particularly under inflammatory conditions, suggesting a role in peripheral pain and inflammation modulation.[17]

Quantitative Distribution of Endomorphin-2

Quantifying the expression of EM-2 provides critical insight into its physiological significance. The following table summarizes available quantitative data from studies on rodent models and human tissues.

| Tissue/Cell Type | Species | Method | Finding | Reference |

| Dorsal Root Ganglion (DRG) | Rat | Immunohistochemistry | 17.2% of all DRG neurons are EM-2-immunoreactive. | [10][11] |

| Dorsal Root Ganglion (DRG) | Rat | Double-Immunofluorescence | ~62.3% of EM-2-immunoreactive neurons also express Substance P. | [11] |

| Dorsal Root Ganglion (DRG) | Rat | Double-Immunofluorescence | ~76.9% of Substance P-immunoreactive neurons also express EM-2. | [11] |

| Human Peripheral Blood Lymphocytes | Human | Radioimmunoassay | Subject 1: 248 pg EM-1 / 10^8 cells; 69 pg EM-2 / 10^8 cells | [18] |

| Human Peripheral Blood Lymphocytes | Human | Radioimmunoassay | Subject 2: 13 pg EM-1 / 10^8 cells; 588 pg EM-2 / 10^8 cells | [18] |

| Human Peripheral Blood Lymphocytes | Human | Radioimmunoassay | Subject 3: 303 pg EM-1 / 10^8 cells; EM-2 not measured | [18] |

| Inflamed Synovial Tissue | Rat (Adjuvant Arthritis) | Radioimmunoassay | EM-2 was detectable in 2 out of 8 synovial extracts. | [18] |

Key Experimental Methodologies

The localization and quantification of Endomorphin-2 rely on a range of sophisticated biochemical and anatomical techniques.

Immunohistochemistry (IHC) / Immunofluorescence (IF)

This is the most common method for visualizing the distribution of EM-2 in tissue sections.

-

Objective: To identify the specific cells and subcellular compartments containing EM-2.

-

General Protocol:

-

Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde in phosphate buffer).

-

Sectioning: The tissues of interest (e.g., DRG, spinal cord) are dissected, post-fixed, and cryoprotected (e.g., in 30% sucrose). Sections (10-50 μm) are cut using a cryostat or freezing microtome.[7]

-

Staining:

-

Sections are incubated with a primary antibody specific to Endomorphin-2.

-

Following washes, a secondary antibody conjugated to a fluorescent molecule (for IF) or an enzyme like horseradish peroxidase (for IHC) is applied.

-

For IF, sections are coverslipped with mounting medium and viewed with a fluorescence or confocal microscope.

-

For IHC, a chromogenic substrate (e.g., DAB) is added to produce a colored precipitate, which is then visualized under a light microscope.

-

-

Controls: Pre-absorption of the primary antibody with an excess of the EM-2 peptide is a critical control to ensure antibody specificity.[9] Omission of the primary antibody serves as another negative control.[9]

-

Radioimmunoassay (RIA)

RIA is a highly sensitive technique used to quantify the concentration of EM-2 in tissue homogenates or biological fluids.

-

Objective: To measure the absolute amount of EM-2 peptide in a sample.

-

General Protocol:

-

Sample Preparation: Tissues are dissected, weighed, and homogenized in an extraction buffer (e.g., acetic acid). The homogenate is centrifuged, and the supernatant is collected and often purified using methods like solid-phase extraction.

-

Assay: A known quantity of radiolabeled EM-2 (e.g., with ¹²⁵I) is mixed with a limited amount of anti-EM-2 antibody.

-

Competition: The unlabeled EM-2 from the sample competes with the radiolabeled EM-2 for binding to the antibody.

-

Separation: The antibody-bound EM-2 is separated from the free EM-2.

-

Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter. The concentration of EM-2 in the sample is determined by comparing its ability to displace the radiolabel with a standard curve generated using known concentrations of unlabeled EM-2.

-

Signaling Pathways and Experimental Workflows

Endomorphin-2 Signaling Pathway

Endomorphin-2 exerts its effects by binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR). This binding initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability.

Caption: Canonical signaling pathway of Endomorphin-2 via the μ-opioid receptor.

Experimental Workflow: Immunohistochemistry

The following diagram illustrates a typical workflow for identifying the location of Endomorphin-2 in peripheral nervous system tissues.

Caption: A standard experimental workflow for localizing EM-2 via immunofluorescence.

Conclusion and Implications for Drug Development

Endomorphin-2 is strategically localized within the peripheral nervous system to act as a key modulator of sensory, particularly nociceptive, and autonomic pathways.[6][9] Its presence in primary sensory neurons of the DRG and trigeminal ganglia, and its release from their central and peripheral terminals, positions it as a powerful endogenous analgesic.[6][12] The quantitative data, though still limited, confirm that a significant subset of nociceptive neurons utilize this peptide.

For drug development professionals, this detailed understanding of EM-2 distribution offers several opportunities:

-

Targeted Analgesics: Designing peripherally-restricted μ-opioid receptor agonists that mimic the action of EM-2 could provide potent pain relief without the central nervous system side effects (e.g., respiratory depression, addiction) associated with traditional opioids.

-

Inflammatory Pain: The presence of endomorphins in immune cells and inflamed tissues suggests that targeting the EM-2 system could be a viable strategy for treating inflammatory pain conditions like arthritis.[18]

-

Visceral and Neuropathic Pain: The localization of EM-2 in visceral afferents and its role in modulating spinal pain transmission pathways make it a target for treating visceral and neuropathic pain states.[3][9]

Further research, particularly quantitative studies in human tissues and the identification of the gene encoding for EM-2, will be crucial for fully translating our knowledge of this potent endogenous opioid into novel and safer therapeutic strategies.[2]

References

- 1. Endomorphin - Wikipedia [en.wikipedia.org]

- 2. Endomorphin-2 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Endomorphin-2 Inhibition of Substance P Signaling within Lamina I of the Spinal Cord Is Impaired in Diabetic Neuropathic Pain Rats [frontiersin.org]

- 4. The endomorphin system and its evolving neurophysiological role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endomorphin-2 is an endogenous opioid in primary sensory afferent fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endomorphin-2 is released from newborn rat primary sensory neurons in a frequency- and calcium-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endomorphin-2 is Released from Newborn Rat Primary Sensory Neurons in a Frequency- and Calcium- Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morphological features of endomorphin-2-immunoreactive ultrastructures in the dorsal root ganglion and spinal dorsal horn of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Endomorphins: localization, release and action on rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory effects of endomorphin-2 on excitatory synaptic transmission and the neuronal excitability of sacral parasympathetic preganglionic neurons in young rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synaptic Connections between Endomorphin 2-Immunoreactive Terminals and μ-Opioid Receptor-Expressing Neurons in the Sacral Parasympathetic Nucleus of the Rat | PLOS One [journals.plos.org]

- 15. Endomorphin-1 and -2 inhibit human vascular sympathetic norepinephrine release: lack of interaction with mu 3 opiate receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat [frontiersin.org]

- 17. Endogenous opioid analgesia in peripheral tissues and the clinical implications for pain control - PMC [pmc.ncbi.nlm.nih.gov]